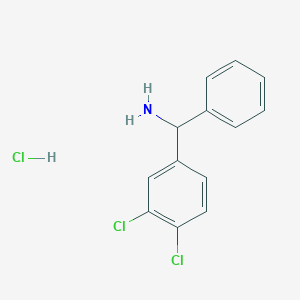

(3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride

描述

(3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride is a substituted methanamine derivative featuring a central amine group bonded to two aromatic rings: a 3,4-dichlorophenyl group and a phenyl group. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications. Structurally, the chlorine atoms at the 3- and 4-positions of the phenyl ring contribute to its lipophilicity and electronic properties, which are critical for biological activity .

属性

CAS 编号 |

742107-57-9 |

|---|---|

分子式 |

C13H11Cl2N |

分子量 |

252.14 g/mol |

IUPAC 名称 |

(3,4-dichlorophenyl)-phenylmethanamine |

InChI |

InChI=1S/C13H11Cl2N/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13H,16H2 |

InChI 键 |

BWSDVZYTGXWAFC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)Cl)N.Cl |

规范 SMILES |

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)Cl)N |

产品来源 |

United States |

准备方法

Preparation via Grignard Reaction on 3,4-Dichlorobenzonitrile

One efficient route involves the use of a butyl-metal reagent, such as butyl magnesium chloride or butyl magnesium bromide, reacting with 3,4-dichlorobenzonitrile to form key intermediates en route to the target compound.

-

- Reaction of 3,4-dichlorobenzonitrile with butyl magnesium chloride/bromide forms an intermediate organometallic complex.

- Subsequent transformations lead to the formation of (3,4-Dichlorophenyl)(phenyl)methanamine or related derivatives.

-

- Moderate reaction conditions.

- Higher yields compared to older methods.

- Suitable for scale-up and commercial production.

This method is detailed in patent WO2013160273A1, which emphasizes improvements over prior art by reducing reaction steps and increasing yield and purity.

Preparation via Schiff Base Formation and Hydrogenation

Another established method involves the formation of a Schiff base intermediate from 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone and aqueous monomethylamine, followed by catalytic hydrogenation to yield the amine hydrochloride salt.

-

- Stirring 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone in a suitable solvent with a carboxylic acid under reflux.

- Bubbling aqueous monomethylamine into the reaction mixture to form the Schiff base.

- Distillation of solvent under reduced pressure.

- Stirring the residue with an aliphatic hydrocarbon solvent.

- Filtering and washing the solid product.

- Catalytic hydrogenation using Pd/C catalyst under hydrogen pressure (2-3 kg/cm²) at 25-35°C.

- Acidification and isolation of the hydrochloride salt.

-

- Aliphatic hydrocarbons (C1-C7), possibly substituted.

- Aliphatic alcohols.

- Ethers (substituted or unsubstituted).

- Aromatic solvents.

Outcomes :

- High purity product substantially free from common impurities such as deschlorosertraline or tetralone.

- Controlled reaction conditions ensure reproducibility.

This method is described in patent WO2007124920A1 and offers a practical route for laboratory and industrial synthesis.

Process Optimization and Polymorph Control

Recent developments focus on optimizing reaction conditions and isolating specific crystalline polymorphs or hydrates of the hydrochloride salt to improve stability and handling.

-

- Telescoped processes where intermediates are carried forward without extractive work-up.

- Formation of quarterhydrates or crystalline polymorphs characterized by X-ray powder diffraction peaks.

- Methylenation steps to convert intermediates to desired compounds efficiently.

-

- Reduced number of purification steps.

- Improved yield and product consistency.

- Commercial relevance due to scalability.

These improvements are highlighted in the patent WO2013160273A1, which reports a process yielding crystalline polymorphs with defined X-ray diffraction patterns, aiding in quality control.

Summary Data Table of Preparation Methods

Research Findings and Practical Notes

- The Grignard-based synthesis is favored for its efficiency and adaptability to large-scale production, although it requires careful handling of moisture-sensitive reagents.

- Schiff base methodology provides a route with well-defined intermediates and allows for impurity control, making it suitable for pharmaceutical-grade material.

- Control over crystalline forms (hydrates and polymorphs) is crucial for stability and formulation, with X-ray powder diffraction used as a standard characterization tool.

- Solvent choice impacts yield and purity; aliphatic hydrocarbons and ethers are commonly used to optimize crystallization and isolation steps.

化学反应分析

Types of Reactions

(3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce the corresponding amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Primary amines.

Substitution: Hydroxyl or amino-substituted derivatives.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

The compound serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those aimed at treating neurological disorders. Its unique structure enhances drug efficacy and specificity by improving interactions with biological targets. Researchers have explored its potential in developing novel therapeutic agents for conditions such as depression and anxiety disorders .

Case Study: Antidepressant Properties

A notable study investigated the antidepressant effects of compounds structurally similar to this compound. The research highlighted its ability to modulate neurotransmitter systems, thereby providing a basis for further exploration in antidepressant drug development .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound is employed as a standard reference material in chromatographic techniques. It aids researchers in developing and validating methods for detecting similar compounds in complex mixtures, ensuring accuracy and reliability in analytical results .

Application Example: Chromatographic Techniques

Researchers have utilized this compound in gas chromatography-mass spectrometry (GC-MS) to identify and quantify related substances in various samples. Its presence as a reference standard allows for improved method sensitivity and specificity .

Material Science

Formulation of Advanced Polymers

The compound is also explored in material science for its role in formulating advanced polymers and coatings. Its incorporation into materials enhances thermal stability and chemical resistance, making it suitable for industrial applications .

| Property | Description |

|---|---|

| Thermal Stability | Improved heat resistance when used in polymer formulations |

| Chemical Resistance | Enhanced durability against chemical degradation |

Biochemical Research

Studying Receptor Interactions

In biochemical research, this compound is instrumental in studying receptor interactions and signaling pathways. Understanding these interactions is vital for developing targeted therapies that can effectively modulate specific biological processes .

Example Research: Cellular Mechanisms

Research focusing on this compound has revealed insights into cellular mechanisms underlying various diseases. By examining how it interacts with specific receptors, scientists can devise strategies for targeted drug delivery systems .

Agricultural Chemistry

Development of Agrochemicals

The compound is under investigation for its potential use in developing new agrochemicals aimed at improving pest control solutions. Its efficacy could lead to more environmentally friendly options with reduced ecological impact compared to traditional pesticides .

| Application | Potential Benefits |

|---|---|

| Pest Control | More effective solutions with reduced environmental impact |

| Agrochemical Development | Contribution to sustainable agricultural practices |

作用机制

The mechanism of action of (3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .

相似化合物的比较

Comparison with Similar Compounds

The pharmacological and physicochemical properties of (3,4-dichlorophenyl)(phenyl)methanamine hydrochloride are influenced by its substituents. Below is a comparative analysis with structurally related compounds:

Structural and Physicochemical Properties

| Compound Name | Substituents (R1, R2) | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|---|

| (3,4-Dichlorophenyl)(phenyl)methanamine HCl | R1 = 3,4-Cl; R2 = H | C13H12Cl3N | 296.60 | High lipophilicity; electron-withdrawing Cl enhances receptor binding |

| (4-Methoxyphenyl)(phenyl)methanamine HCl | R1 = 4-OCH3; R2 = H | C14H15NO·HCl | 249.74 | Reduced lipophilicity due to methoxy group; potential for altered pharmacokinetics |

| 4-(Difluoromethoxy)phenylmethanamine HCl | R1 = 4-OCF2H; R2 = H | C14H14ClF2NO | 285.72 | Enhanced metabolic stability from difluoromethoxy group; moderate solubility |

| [4-(3,4-Dichlorophenyl)phenyl]methylamine HCl | R1 = H; R2 = 3,4-Cl | C13H12Cl2N·HCl | 282.61 | Similar lipophilicity to target compound; positional isomerism may affect target selectivity |

| 2-Chloro-3,4-dimethoxyphenylmethanamine HCl | R1 = 2-Cl,3,4-OCH3 | C9H13Cl2NO2 | 238.11 | Polar substituents reduce membrane permeability; potential CNS applications |

Pharmacological Activity

- Antimicrobial Potency: The 3,4-dichlorophenyl group in the target compound significantly enhances antibacterial activity compared to mono-chloro analogs. For instance, dichlorophenyl derivatives exhibit >34,000-fold improvement in MIC (Minimum Inhibitory Concentration) against Clostridium perfringens due to increased lipophilicity and electron-withdrawing effects .

- Antidepressant Potential: Structural analogs like sertraline hydrochloride ([4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine HCl]) demonstrate the importance of dichlorophenyl groups in serotonin reuptake inhibition. The target compound’s amine backbone may interact similarly with neurotransmitter transporters .

- Metabolic Stability : Compounds with difluoromethoxy groups (e.g., 4-(difluoromethoxy)phenylmethanamine HCl) resist oxidative metabolism better than methoxy analogs, prolonging half-life .

Key Research Findings and Implications

Chlorine Substitution : The 3,4-dichloro configuration optimizes bioactivity by balancing lipophilicity and electronic effects, as per the Topliss scheme for lead optimization .

Positional Isomerism : Moving chlorine substituents (e.g., to 2,4-dichloro) or altering ring systems (e.g., naphthalenyl vs. phenyl) drastically changes target engagement and toxicity profiles .

Salt Form : Hydrochloride salts improve crystallinity and bioavailability compared to free bases, a trend observed across methanamine derivatives .

生物活性

(3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride, also known as a derivative of phenethylamine, has garnered attention for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of biological effects, including potential anticancer properties and antimicrobial activity. This article synthesizes relevant research findings, case studies, and data tables to provide an overview of its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is C13H12Cl2N·HCl. Its structure features a dichlorophenyl group attached to a phenylmethanamine moiety, which is significant for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer treatment. In vitro assays have demonstrated that derivatives with similar structures exhibit significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of several compounds against a panel of cancer cell lines. The results indicated that compounds with structural similarities to this compound showed high inhibition rates:

| Cell Line | Inhibition (%) | IC50 (µM) |

|---|---|---|

| T-47D (Breast) | 90.47 | 0.67 |

| MDA-MB-468 (Breast) | 84.83 | 0.80 |

| HCT-116 (Colon) | 84.32 | 0.87 |

| SK-MEL-5 (Melanoma) | 81.58 | 0.95 |

These findings suggest that the compound may interfere with critical pathways in cancer cell proliferation, making it a candidate for further investigation in anticancer drug development .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. A high-throughput screening of various compounds revealed that some derivatives exhibited significant inhibition of bacterial growth.

Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | <20 |

| Escherichia coli | <10 |

| Mycobacterium tuberculosis | <5 |

These results indicate that the compound may possess broad-spectrum antimicrobial properties, potentially contributing to its utility in treating infections .

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzyme Activity : Similar compounds have shown efficacy in inhibiting key enzymes involved in cancer progression and bacterial metabolism.

- Disruption of Cell Signaling : The compound may interfere with signaling pathways critical for cell survival and proliferation.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells.

常见问题

Q. What synthetic routes are recommended for (3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A stereoselective synthesis approach is critical. Intermediate formation, such as Schiff bases (e.g., via condensation of ketones with methylamine), can improve yield and purity. For example, sertraline hydrochloride synthesis involves condensing 4-(3,4-dichlorophenyl)-1-tetralone with methylamine in ethanol, followed by hydrogenation with palladium catalysts . Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading) to minimize byproducts. Purification via recrystallization or chromatography is recommended for isolating stereoisomers.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: Use a combination of ¹H/¹³C NMR and FT-IR to confirm structural features. Key NMR markers include:

- Aromatic proton signals (δ 6.8–7.5 ppm) for dichlorophenyl and phenyl groups.

- Methanamine proton resonances (δ 2.5–3.5 ppm) coupled with chlorine substituent-induced deshielding .

IR absorption bands (e.g., N-H stretch at ~3300 cm⁻¹, C-Cl at 750–550 cm⁻¹) further validate functional groups. For stereochemical confirmation, employ X-ray crystallography or chiral HPLC .

Q. How should researchers design biological assays to assess the neurological activity of this compound?

Methodological Answer: Focus on serotonin transporter (SERT) inhibition assays , given structural similarities to sertraline, a known SERT-targeting antidepressant . Use:

- Radioligand binding assays with [³H]citalopram to measure SERT affinity.

- Cell-based uptake assays (e.g., HEK-293 cells expressing human SERT).

Include positive controls (e.g., sertraline) and validate results with dose-response curves (IC₅₀ calculations). Account for hydrochloride salt solubility by using buffered saline (pH 7.4) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments arising from overlapping NMR spectra in dichlorophenyl-containing amines?

Methodological Answer: Combine NOESY/ROESY NMR to identify spatial proximity of protons in stereoisomers. For example, axial vs. equatorial proton arrangements in cyclic intermediates can differentiate cis/trans configurations. If ambiguity persists, use vibrational circular dichroism (VCD) or density functional theory (DFT) calculations to correlate experimental spectra with predicted stereochemical models . Cross-validate with single-crystal X-ray diffraction for unambiguous assignments .

Q. What computational methods predict the receptor binding affinity of (3,4-Dichlorophenyl)(phenyl)methanamine derivatives?

Methodological Answer: Employ molecular docking (e.g., AutoDock Vina) to simulate interactions with SERT or dopamine receptors. Use crystal structures (PDB: 5I6X for SERT) for docking grids. Validate predictions via molecular dynamics (MD) simulations (50–100 ns trajectories) to assess binding stability. Experimental validation through surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides affinity constants (KD) for model refinement .

Q. How do electron-withdrawing chlorine substituents influence the compound’s physicochemical properties and reactivity?

Methodological Answer: The 3,4-dichlorophenyl group increases lipophilicity (logP) and electron-deficient character , enhancing membrane permeability and resistance to oxidative metabolism. In nucleophilic reactions (e.g., amination), chlorine’s -I effect deactivates the aromatic ring, directing electrophiles to para positions. Quantify these effects via Hammett substituent constants (σ) and HPLC-measured logD7.4 . Computational tools like COSMO-RS predict solubility and partition coefficients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。